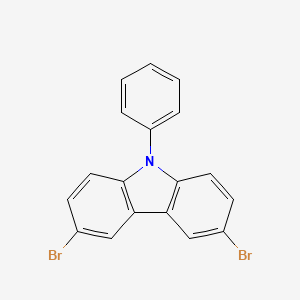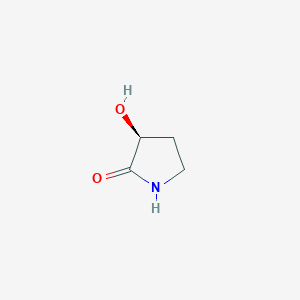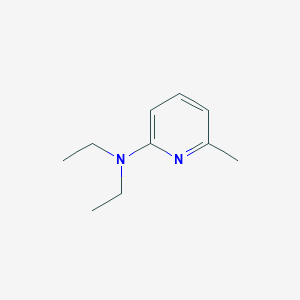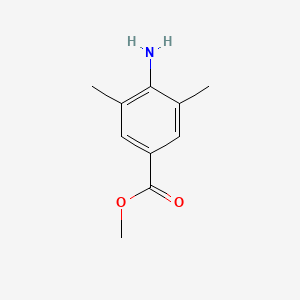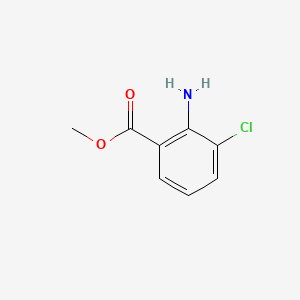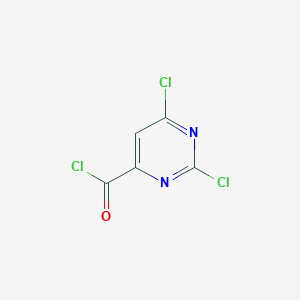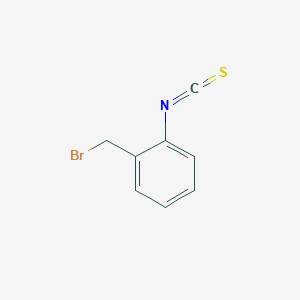![molecular formula C12H13F3N2O2 B1312054 Acide 1-[5-(trifluorométhyl)pyridin-2-yl]pipéridine-3-carboxylique CAS No. 327971-41-5](/img/structure/B1312054.png)
Acide 1-[5-(trifluorométhyl)pyridin-2-yl]pipéridine-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid” is a chemical compound that has been studied in the field of neuroscience. It belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with N-methylpiperidine-3-carboxylic acid followed by N-methylation of the resulting carboxamide. Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .Molecular Structure Analysis
The molecular formula of this compound is C12H13F3N2O2 . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique
Agents anticancéreux et antiviraux
Les dérivés de la pipéridine, qui comprennent la structure de base de notre composé d'intérêt, sont utilisés comme agents anticancéreux et antiviraux. Ils se sont montrés prometteurs pour inhiber la croissance des cellules cancéreuses et des virus .
Inhibiteurs de la transcriptase inverse du VIH
Certains dérivés liés à notre composé ont présenté des activités antivirales significatives en tant qu'inhibiteurs de la transcriptase inverse du VIH. Ces composés ont démontré des valeurs IC 50 indiquant leur puissance .
Synthèse de produits chimiques agricoles
Les trifluorométhylpyridines, étroitement liées à notre composé, sont des intermédiaires clés dans la synthèse de produits chimiques agricoles tels que le fluazifop. Elles peuvent être obtenues par des réactions simples en une seule étape et sont essentielles pour la protection des plantes .
Synthèse pharmaceutique
Les composés contenant un groupe trifluorométhyle sont utilisés dans la synthèse pharmaceutique. Ils contribuent à la création d'intermédiaires qui peuvent conduire à des médicaments approuvés par la FDA .
Découverte de médicaments
L'échafaudage de la pipéridine est polyvalent dans la découverte de médicaments en raison de sa capacité à explorer efficacement l'espace pharmacophore et à contribuer à la stéréochimie des molécules. Il offre également une couverture tridimensionnelle accrue en raison de la non-planéité du cycle .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target enzymes such as fatty-acid amide hydrolase 1 .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound
Biochemical Pathways
Similar compounds have been shown to inhibit collagen prolyl-4-hydroxylase, which plays a crucial role in collagen biosynthesis .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes, leading to increased inhibition or activation .
Cellular Effects
The effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression and metabolic processes. For example, the compound can inhibit or activate specific kinases, leading to changes in phosphorylation states of target proteins and subsequent alterations in cellular functions .
Molecular Mechanism
At the molecular level, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. The compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, it can influence gene expression by modulating transcription factors or other regulatory proteins. These molecular interactions are often mediated by the trifluoromethyl group, which enhances the compound’s binding affinity and specificity .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid in laboratory settings are critical for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its activity can change over time due to degradation or metabolic processes. Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid within cells and tissues are essential for its biological activity. The compound is transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues. The distribution of the compound can affect its accumulation and activity in different cellular compartments .
Propriétés
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-4-10(16-6-9)17-5-1-2-8(7-17)11(18)19/h3-4,6,8H,1-2,5,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGUAQHPDVTBPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


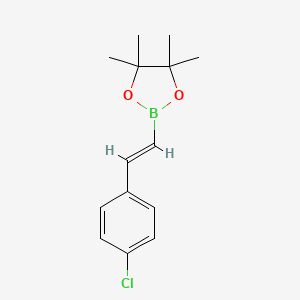
![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)

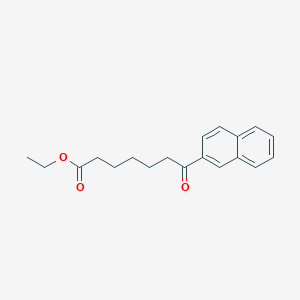
![8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1311982.png)
